molecular formula C9H14N4 B159720 2-Methyl-4-(piperazin-1-YL)pyrimidine CAS No. 131816-67-6

2-Methyl-4-(piperazin-1-YL)pyrimidine

Cat. No.: B159720
CAS No.: 131816-67-6
M. Wt: 178.23 g/mol
InChI Key: WYEQVNKICBCRPY-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperazin-1-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. This compound features a pyrimidine ring substituted with a methyl group at the 2-position and a piperazine ring at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

2-Methyl-4-(piperazin-1-YL)pyrimidine is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor . It also acts, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .

Mode of Action

As an antagonist of the α2-adrenergic receptor, this compound binds to these receptors and blocks their activation by endogenous catecholamines . This prevents the downstream effects of receptor activation, such as inhibition of adenylate cyclase activity and reduction of cAMP levels .

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor family and its activation leads to a decrease in cAMP levels . By acting as an antagonist, this compound prevents this decrease, leading to an increase in cAMP levels . This can affect various downstream pathways, including the PKA pathway, which plays a role in many cellular processes such as cell proliferation and differentiation .

Pharmacokinetics

Piperazine derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . The exact ADME properties of this compound would need to be determined through further studies.

Result of Action

The result of this compound’s action would depend on the specific context in which it is used. As an antagonist of the α2-adrenergic receptor, it could potentially be used to increase cAMP levels in cells, which could have various effects depending on the cell type and the specific downstream pathways that are affected .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other substances in the environment, such as other drugs or endogenous compounds, can affect the compound’s action by competing for the same targets or by interacting with the compound itself .

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor . These interactions suggest that this compound can influence neurotransmitter signaling pathways, which are crucial for various physiological processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the α2-adrenergic receptor can lead to changes in intracellular calcium levels, affecting cellular responses such as muscle contraction and neurotransmitter release . Additionally, its partial agonist activity at the 5-HT1A receptor can impact serotonin signaling, which is important for mood regulation and other neurological functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an antagonist of the α2-adrenergic receptor, it inhibits the receptor’s activity, preventing the usual downstream signaling events. Conversely, as a partial agonist of the 5-HT1A receptor, it activates the receptor to a lesser extent than the natural ligand, leading to a moderate increase in receptor activity . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter signaling without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which help in its biotransformation and elimination . These metabolic processes are essential for maintaining the compound’s pharmacokinetic profile and minimizing potential toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is important for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperazin-1-yl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This aza-Michael addition reaction is a key step in the synthesis process.

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce reduced pyrimidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position and piperazine ring at the 4-position make it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

2-methyl-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEQVNKICBCRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564555
Record name 2-Methyl-4-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131816-67-6
Record name 2-Methyl-4-(piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(piperazin-1-yl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

13 g of 4-chloro-2-methyl-pyrimidine were dissolved in 200 ml of tetrahydrofuran, and 17.5 g of piperazine were added. The reaction mixture was refluxed for 24 h. The precipitated piperazine hydrochloride was filtered off with suction and washed with tetrahydrofuran. Concentration of the solution in vacuo resulted in 19 g of 2-methyl-4-piperazino-pyrimidine, which was reacted without further purification.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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